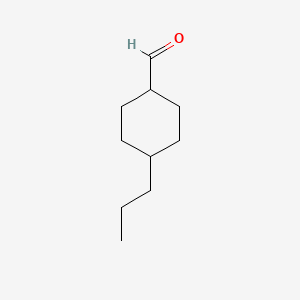

4-Propylcyclohexane-1-carbaldehyde

Description

Contextualization of Alicyclic Aldehydes in Organic Synthesis and Chemical Sciences

Alicyclic aldehydes are integral intermediates in the construction of complex molecular architectures. The aldehyde functionality serves as a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. Furthermore, it can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a diverse range of functional groups. The cyclic nature of these molecules imparts specific spatial arrangements and can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules, including many natural products and pharmaceuticals.

In the chemical industry, alicyclic aldehydes are valued for their distinct organoleptic properties. Many possess characteristic fragrances and are therefore key components in the formulation of perfumes, cosmetics, and flavorings. Their structural rigidity and specific conformations contribute to their unique interactions with olfactory receptors.

Significance of 4-Propylcyclohexane-1-carbaldehyde as a Target Molecule and Synthetic Intermediate

4-Propylcyclohexane-1-carbaldehyde stands out within the family of alicyclic aldehydes due to the presence of the 4-propyl substituent on the cyclohexane (B81311) ring. This alkyl group influences the molecule's physical properties, such as its lipophilicity, and can play a role in directing the stereoselectivity of reactions at the aldehyde center.

As a target molecule , its synthesis is of interest for its potential applications in the fragrance industry, where subtle changes in molecular structure can lead to significant differences in scent profiles. The specific combination of the propyl group and the cyclohexanecarbaldehyde moiety contributes to its unique aromatic properties. smolecule.com

As a synthetic intermediate , 4-Propylcyclohexane-1-carbaldehyde offers a versatile scaffold for the elaboration of more complex structures. The aldehyde group provides a reactive site for further chemical modification, while the 4-propylcyclohexane core can be incorporated into larger molecules, potentially influencing their biological activity or material properties. Researchers may explore this compound as a starting material for the preparation of pharmaceuticals or other functional materials. smolecule.com

Chemical and Physical Properties

The fundamental properties of 4-Propylcyclohexane-1-carbaldehyde are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

| Property | Value |

| IUPAC Name | 4-Propylcyclohexane-1-carbaldehyde |

| CAS Number | 209735-40-0 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic Data

The structural elucidation of 4-Propylcyclohexane-1-carbaldehyde is confirmed through various spectroscopic techniques. Below are the expected and reported spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

While a publicly available, fully assigned ¹H NMR spectrum for 4-Propylcyclohexane-1-carbaldehyde is not readily found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on its structure and data from similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aldehydic proton (-CHO) | 9.5 - 9.8 | Triplet or Doublet of doublets |

| Methine proton (CH-CHO) | 2.2 - 2.5 | Multiplet |

| Cyclohexane protons | 0.9 - 2.0 | Multiplets |

| Propyl group protons | 0.8 - 1.6 | Multiplets |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Similar to the proton NMR data, a complete set of assigned ¹³C NMR data is not widely published. The expected chemical shifts for the carbon atoms are as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 200 - 205 |

| Methine carbon (CH-CHO) | 50 - 55 |

| Cyclohexane carbons | 25 - 40 |

| Propyl group carbons | 14 - 38 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy Data

The infrared spectrum of 4-Propylcyclohexane-1-carbaldehyde would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C-H (aldehyde) | 2720 and 2820 | Medium, two bands |

| C-H (alkane) | 2850 - 2960 | Strong |

MS (Mass Spectrometry) Data

The mass spectrum of 4-Propylcyclohexane-1-carbaldehyde would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

| Fragment | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | 154 |

| [M-H]⁺ | 153 |

| [M-CHO]⁺ | 125 |

| [M-C₃H₇]⁺ | 111 |

| Cyclohexyl cation fragments | Various |

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKLOXFZSOVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579586 | |

| Record name | 4-Propylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209735-40-0, 80361-78-0 | |

| Record name | 4-Propylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209735-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxaldehyde, 4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxaldehyde, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Propylcyclohexane 1 Carbaldehyde and Analogs

Fundamental Reaction Pathways of Aldehydes

Aldehydes are a pivotal functional group in organic synthesis, participating in a wide array of chemical transformations. Their reactivity stems from the polarized carbon-oxygen double bond and the presence of a hydrogen atom on the carbonyl carbon.

The oxidation of aldehydes to carboxylic acids is a fundamental and widely utilized transformation in organic chemistry. libretexts.org This process can be achieved using various oxidizing agents, with a growing emphasis on environmentally benign methods such as aerobic and catalytic oxidations. acs.org

Aerobic Oxidation:

Aerobic oxidation utilizes molecular oxygen, often from the air, as the terminal oxidant, presenting a green and sustainable approach. acs.orgorganic-chemistry.org The liquid-phase autoxidation of aldehydes by molecular oxygen is a well-established process that can proceed through a radical chain mechanism. acs.org This process often involves the formation of an acyl radical, which then reacts with oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and a new acyl radical, thus propagating the chain. The peroxy acid can then oxidize another molecule of the aldehyde to the carboxylic acid. acs.org

For aliphatic aldehydes, the reaction mechanism can be complex, with evidence suggesting multiple reaction pathways. acs.org The formation of peracids as primary intermediates is a key step, and their subsequent conversion to carboxylic acids can be influenced by catalysts. acs.orgrsc.org

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the aerobic oxidation of a wide range of aldehydes, including those with challenging electronic or steric properties. organic-chemistry.orgmdpi.com The mechanism of NHC-catalyzed aerobic oxidation involves the formation of a Breslow intermediate, which is an acyl anion equivalent. rsc.org This intermediate can react with molecular oxygen to form an azolium peroxidic species, which then leads to the formation of the carboxylic acid. rsc.org

Catalytic Oxidation:

A variety of catalytic systems have been developed to facilitate the efficient and selective oxidation of aldehydes to carboxylic acids under milder conditions and with higher functional group tolerance.

Metal-Based Catalysts: Transition metal catalysts, such as those based on cobalt, manganese, and copper, are commonly employed. organic-chemistry.orgyoutube.com For instance, VO(acac)₂ can catalyze the oxidation of both aromatic and aliphatic aldehydes using hydrogen peroxide as the oxidant. organic-chemistry.org Nickel catalysts, in conjunction with commercial bleach, have also been shown to be effective for the oxidation of aldehydes to carboxylic acids, often without the need for an organic solvent. researchgate.net

Organocatalysts: In addition to NHCs, other organocatalysts like N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes. organic-chemistry.org This method avoids the use of transition metals and hazardous oxidants. organic-chemistry.org

Biocatalysts: Aldehyde dehydrogenases (ALDHs) offer a highly chemoselective method for the aerobic oxidation of aldehydes to carboxylic acids. nih.gov These enzymes operate under mild conditions (pH 8.5, 40 °C) and show excellent functional group tolerance, leaving other oxidizable groups like alcohols and alkenes untouched. nih.gov

The choice of oxidant and catalyst system is crucial for achieving high yields and selectivity, especially when other sensitive functional groups are present in the molecule. For instance, the ketoABNO/NOx co-catalyzed system has been shown to be particularly mild, enabling the oxidation of α-chiral aldehydes without causing racemization. nih.gov

Table 1: Comparison of Catalytic Systems for Aldehyde Oxidation

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| N-Heterocyclic Carbenes (NHCs) | Air/O₂ | Broad, including challenging aryl and α,β-unsaturated aldehydes. organic-chemistry.orgmdpi.com | Organocatalytic, mild conditions. organic-chemistry.org |

| VO(acac)₂ | H₂O₂ | Aromatic and aliphatic aldehydes. organic-chemistry.org | Functional group compatibility, short reaction times. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | O₂ | Wide range of aldehydes. organic-chemistry.org | Organocatalytic, metal-free. organic-chemistry.org |

| Aldehyde Dehydrogenases (ALDHs) | Air/O₂ | Broad, including aliphatic, benzylic, and heteroaromatic aldehydes. nih.gov | High chemoselectivity, mild aqueous conditions. nih.gov |

| KetoABNO/NOx | Air/O₂ | Aldehydes, including α-chiral aldehydes. nih.gov | Mild conditions, prevents epimerization of adjacent stereocenters. nih.gov |

| Nickel Chloride/Acetate | Commercial Bleach | Primary alcohols and aldehydes. researchgate.net | Can often be performed without organic solvent. researchgate.net |

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups such as esters and amides. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider variety of functional groups in addition to aldehydes.

Catalytic hydrogenation is another important method for the reduction of aldehydes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often favored in industrial settings due to its efficiency and the fact that the only byproduct is water.

For a compound like 4-propylcyclohexane-1-carbaldehyde, these reduction methods would yield 4-propylcyclohexylmethanol. The stereochemical outcome of the reduction of cyclic aldehydes can be influenced by the steric bulk of the substituents on the ring and the reaction conditions.

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry. rsc.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. For an aldehyde to undergo a self-aldol condensation, it must possess at least one α-hydrogen. In the case of 4-propylcyclohexane-1-carbaldehyde, which has an α-hydrogen, it can undergo this reaction under basic or acidic conditions.

The reaction proceeds by the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another aldehyde molecule. The resulting alkoxide is then protonated to give the β-hydroxy aldehyde, also known as the aldol adduct. This adduct can then be dehydrated, typically with heating, to form an α,β-unsaturated aldehyde.

Related carbonyl addition reactions include the Wittig reaction, Grignard reactions, and cyanohydrin formation. The Wittig reaction allows for the conversion of the aldehyde to an alkene with a specific stereochemistry. Grignard reagents add to the carbonyl group to form a secondary alcohol after workup. The addition of hydrogen cyanide (or a cyanide salt) to an aldehyde forms a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and other compounds.

The Cannizzaro reaction is a redox disproportionation reaction that is characteristic of aldehydes that lack α-hydrogens. rsc.org In the presence of a strong base, two molecules of such an aldehyde react, with one molecule being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. rsc.org Since 4-propylcyclohexane-1-carbaldehyde possesses an α-hydrogen, it would not typically undergo a classical Cannizzaro reaction. Instead, under strongly basic conditions, it would be more likely to undergo an aldol condensation.

However, related disproportionation processes can occur under certain catalytic conditions. For instance, some transition metal catalysts can effect the disproportionation of aldehydes to esters (the Tishchenko reaction). This reaction also typically works best for aldehydes lacking α-hydrogens but can sometimes be applied to enolizable aldehydes under specific conditions.

Advanced Organic Transformations

Beyond the fundamental reactions, aldehydes like 4-propylcyclohexane-1-carbaldehyde can participate in more advanced and modern synthetic methodologies.

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of organic synthesis that offers more atom- and step-economical routes to complex molecules. For a molecule like 4-propylcyclohexane-1-carbaldehyde, C-H functionalization could potentially occur at several positions, including the aldehyde C-H bond, the α-C-H bond, or C-H bonds on the cyclohexane (B81311) ring.

The aldehyde C-H bond is particularly susceptible to activation. For example, transition metal catalysts, often palladium, rhodium, or ruthenium, can facilitate the insertion of various coupling partners into the aldehyde C-H bond. This can lead to the formation of ketones, esters, and amides directly from the aldehyde.

N-Heterocyclic carbenes (NHCs) can also be used to activate the aldehyde C-H bond through the formation of the Breslow intermediate. This intermediate, which is nucleophilic at the carbon atom that was formerly the aldehyde carbon, can then react with a variety of electrophiles, enabling a range of C-C and C-heteroatom bond-forming reactions.

The activation of C-H bonds on the cyclohexane ring is more challenging due to their lower reactivity. However, directing group strategies can be employed where the aldehyde or a derivative thereof directs a metal catalyst to a specific C-H bond on the ring, enabling its functionalization.

Multicomponent Reactions Involving Cyclohexanecarbaldehyde Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govtcichemicals.com This approach is valued for its high atom and step economy, leading to reduced waste and solvent consumption. nih.gov Cyclohexanecarbaldehyde and its derivatives are versatile substrates in various MCRs, leading to the synthesis of complex molecular scaffolds.

One notable example is the Passerini three-component reaction (3CR). In a specific application, cyclohexanecarbaldehyde participates in a Passerini-3CR following a modified Bredereck reaction, ultimately forming a complex product in a fair yield. rug.nl Another significant MCR is the Ugi reaction. The Ugi four-component reaction (U-4CR) can produce dipeptide scaffolds, while the three-component version (U-3CR) yields α-aminoamides. nih.gov These reactions highlight the utility of cyclohexanecarbaldehyde derivatives in generating diverse and structurally complex molecules, which is particularly valuable in drug discovery and the synthesis of active pharmaceutical ingredients. nih.govresearchgate.net

Other important MCRs that can involve aldehyde substrates include:

Strecker Reaction: The first described MCR, it involves an amine, an aldehyde or ketone, and a cyanide salt to produce α-amino nitriles, which are precursors to amino acids. nih.govtcichemicals.com

Hantzsch Dihydropyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form dihydropyridines. nih.govtcichemicals.com

Biginelli Reaction: This acid-catalyzed three-component reaction utilizes an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones, which often exhibit biological activity. tcichemicals.com

The table below summarizes some key multicomponent reactions where cyclohexanecarbaldehyde derivatives can be utilized.

| Reaction Name | Reactants | Product Type | Reference |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | rug.nlorganic-chemistry.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | nih.govorganic-chemistry.org |

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Amino nitrile | nih.govtcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | nih.govtcichemicals.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | tcichemicals.com |

Desaturation Reactions for Aromatic Aldehyde Synthesis from Cyclohexanecarbaldehyde Precursors

A novel and mechanistically distinct approach for synthesizing highly substituted aromatic aldehydes involves the desaturation of saturated cyclohexanecarbaldehyde precursors. nih.gov This method provides an alternative to traditional electrophilic aromatic substitution (SEAr) reactions. nih.gov The strategy relies on the synergistic action of three catalytic systems: organocatalysis, photoredox catalysis, and cobalt catalysis. nih.gov

The process sequentially activates the aldehyde through organocatalysis, oxidizes the corresponding enamine via photoredox catalysis, and then performs the desaturation using a cobalt catalyst. nih.gov This triple catalysis approach has been successfully applied to a variety of substituted cyclohexanecarbaldehydes, including those derived from Diels-Alder reactions, to produce a range of benzaldehyde (B42025) derivatives. nih.gov

Furthermore, copper-catalyzed dehydrogenative desaturation has been shown to convert cyclohexanecarboxaldehyde (B41370) to benzaldehyde. nih.gov This method can also be applied to α,β-unsaturated aldehydes to generate diene aldehydes, demonstrating its potential for the late-stage elaboration of complex molecules. nih.gov These desaturase reactions are significant as they can introduce unsaturation at positions distant from the initial functional group. nih.govnih.govresearchgate.net

Derivatization and Formation of Schiff Bases

Cyclohexanecarbaldehyde and its analogs readily undergo derivatization reactions, a key aspect of their chemical reactivity. A prominent example is the formation of Schiff bases, also known as imines, through condensation with primary amines. iosrjournals.organveshanaindia.comwjpsonline.com This reaction is typically reversible and can be catalyzed by either acid or base. anveshanaindia.comwjpsonline.com

The mechanism of Schiff base formation involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates, often with acid or base catalysis, to yield the final imine product. iosrjournals.organveshanaindia.com Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes due to effective conjugation. anveshanaindia.comwjpsonline.com

Schiff bases are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry. iosrjournals.orgresearchgate.net Other derivatization reactions of cyclohexanecarbaldehyde include:

Reaction with Grignard Reagents: Treatment with phenylmagnesium bromide (PhMgBr) followed by an acidic workup yields cyclohexyl phenyl carbinol. vedantu.comyoutube.com

Reaction with Tollens' Reagent: This mild oxidizing agent converts cyclohexanecarbaldehyde to the corresponding cyclohexanecarboxylate (B1212342) ion, with the formation of a silver mirror. vedantu.comyoutube.compearson.comyoutube.com

Reaction with Semicarbazide (B1199961): In the presence of a weak acid, cyclohexanecarbaldehyde reacts with semicarbazide to form cyclohexanecarbaldehyde semicarbazone. vedantu.combyjus.com

Acetal (B89532) Formation: Reaction with excess ethanol (B145695) in the presence of an acid catalyst leads to the formation of cyclohexanecarbaldehyde diethyl acetal. vedantu.comyoutube.comyoutube.com

Elucidation of Reaction Mechanisms

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for understanding the mechanisms of reactions involving cyclohexanecarbaldehyde and its analogs. For instance, the oxidation of the related compound cyclohexanone (B45756) by potassium dichromate in an aqueous acetic acid medium has been investigated. jchps.com The reaction exhibits first-order kinetics with respect to both the substrate and the oxidant. jchps.com Such studies help in proposing a plausible reaction mechanism and identifying the rate-limiting step. jchps.com

In the context of acetal formation from cyclohexanecarbaldehyde and propane-1,3-diol, the reaction is acid-catalyzed. pearson.com The presence of H+ makes the carbonyl carbon more electrophilic, thereby increasing the reaction rate. pearson.com The initial nucleophilic attack of the hydroxyl group on the carbonyl carbon is a key step. pearson.com In the oxidation of cyclohexane, a detailed chemical kinetic model has been developed to study the process at both low and high temperatures, providing rules for reaction rate constants that can be applied to other cycloalkanes. capes.gov.br

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction pathways. In the formation of Schiff bases from aldehydes and primary amines, a carbinolamine is a key unstable intermediate that forms through nucleophilic addition before dehydration. iosrjournals.org Similarly, in the acid-catalyzed formation of acetals from cyclohexanecarbaldehyde, a hemiacetal is formed as an intermediate. youtube.compearson.com The reaction of cyclohexanecarbaldehyde with a Grignard reagent like PhMgBr proceeds through an alkoxide intermediate, which is then protonated during the acidic workup to give the final alcohol product. vedantu.com

In the oxidation of cyclohexane, the reaction of the cyclohexyl radical with O2 proceeds through various five-, six-, and seven-membered ring transition states, leading to different intermediates and products. capes.gov.br The O2QOOH radical is a significant parent intermediate from which various products can be formed through H-atom isomerizations. capes.gov.br

Analysis of Catalytic Cycles in Aldehyde Transformations

Catalytic cycles are central to many transformations of aldehydes. In the desaturative synthesis of aromatic aldehydes from cyclohexanecarbaldehyde precursors, a synergistic triple catalytic cycle is employed. nih.gov This involves:

Organocatalysis: Activation of the aldehyde.

Photoredox Catalysis: Oxidation of the resulting enamine.

Cobalt Catalysis: The final desaturation step. nih.gov

In copper-catalyzed dehydrogenative desaturation, the mechanism is believed to involve the formation of radical intermediates stabilized by extended π-systems. nih.gov The reaction proceeds stepwise, starting with α,β-desaturation. nih.gov

For acid-catalyzed reactions like acetal formation, the catalyst (H+) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com The catalyst is regenerated in the final step of the reaction. The study of these cycles is essential for optimizing reaction conditions and developing new catalytic systems.

Spectroscopic and Computational Approaches in the Study of 4 Propylcyclohexane 1 Carbaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification and structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy reveal detailed information about molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 4-propylcyclohexane-1-carbaldehyde, both ¹H and ¹³C NMR would provide critical data for confirming its structure.

In a ¹H NMR spectrum, the aldehydic proton (-CHO) is highly characteristic, appearing significantly downfield in the range of 9-10 ppm due to the electron-withdrawing nature of the adjacent oxygen atom. The protons on the cyclohexane (B81311) ring and the propyl group would appear in the more crowded upfield region, typically between 0.8 and 2.5 ppm. The terminal methyl group (CH₃) of the propyl chain would be expected at the most upfield position, around 0.9 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift typically exceeding 200 ppm. The carbons of the cyclohexane ring and the propyl group would resonate in the 10-50 ppm range. The specific chemical shifts provide information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Propylcyclohexane-1-carbaldehyde This table is interactive. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.1 | Singlet (or Dublet) |

| Ring CH (adjacent to CHO) | 2.2 - 2.5 | Multiplet |

| Ring CH (adjacent to propyl) | 1.0 - 1.4 | Multiplet |

| Ring CH₂ | 1.1 - 2.0 | Multiplets |

| Propyl CH₂ | 1.2 - 1.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propylcyclohexane-1-carbaldehyde This table is interactive. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 200 - 205 |

| Ring CH (adjacent to CHO) | 45 - 55 |

| Ring CH (adjacent to propyl) | 35 - 45 |

| Ring CH₂ | 25 - 35 |

| Propyl CH₂ | 20 - 40 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For 4-propylcyclohexane-1-carbaldehyde (C₁₀H₁₈O), the molecular weight is 154.25 g/mol . smolecule.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 154.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule would include:

Loss of the propyl group: Cleavage of the bond connecting the propyl group to the ring would result in a fragment with m/z 111 ([M-43]⁺).

Loss of the aldehyde group: Cleavage of the formyl radical (-CHO) would lead to a fragment at m/z 125 ([M-29]⁺).

McLafferty Rearrangement: If sterically possible, this rearrangement involving the aldehyde group could lead to characteristic neutral losses and fragment ions.

Ring Cleavage: The cyclohexane ring can undergo various cleavage patterns, leading to a series of smaller fragments.

Table 3: Plausible Mass Spectrometry Fragments for 4-Propylcyclohexane-1-carbaldehyde This table is interactive. Click on the headers to sort.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 154 | Molecular Ion [C₁₀H₁₈O]⁺ | - |

| 125 | [C₉H₁₇]⁺ | CHO (29) |

| 111 | [C₇H₁₁O]⁺ | C₃H₇ (43) |

| 82 | [C₆H₁₀]⁺ | Propyl + CO |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-propylcyclohexane-1-carbaldehyde would be dominated by absorptions corresponding to its aldehyde and alkane moieties.

The most indicative peak would be the strong C=O (carbonyl) stretch of the aldehyde, which typically appears in the region of 1720-1740 cm⁻¹. Another key feature for identifying the aldehyde is the presence of two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The rest of the spectrum would show characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Table 4: Key IR Absorption Frequencies for 4-Propylcyclohexane-1-carbaldehyde This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde (C=O) | 1720 - 1740 | Strong |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |

Computational Chemistry and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful complements to experimental spectroscopy. They allow for the theoretical prediction of molecular properties and the detailed study of phenomena such as conformational equilibrium.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netuci.edu For 4-propylcyclohexane-1-carbaldehyde, DFT calculations can predict optimized geometries, relative energies of different conformers, and spectroscopic data like IR frequencies and NMR chemical shifts. fu-berlin.de

By calculating the distribution of electron density, DFT can identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting the molecule's reactivity. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand electronic transitions and chemical reactivity. For instance, the carbonyl carbon of the aldehyde group is electron-deficient and thus a primary site for nucleophilic attack, a feature that can be quantified and visualized using DFT.

The cyclohexane ring is not planar; it predominantly exists in a strain-free "chair" conformation. utexas.edu In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). masterorganicchemistry.com

Through a process called a "ring flip," axial and equatorial positions interconvert. masterorganicchemistry.com For a substituted cyclohexane, the two chair conformations are often not equal in energy. libretexts.org Substituents in the axial position experience steric repulsion with the other axial atoms on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. utexas.edulibretexts.org Consequently, the conformation that places the larger substituent in the more spacious equatorial position is generally more stable and predominates at equilibrium. libretexts.orglibretexts.org

In 4-propylcyclohexane-1-carbaldehyde, there are two substituents on the ring: a propyl group and a carbaldehyde group.

Trans Isomer: In the trans configuration, the two substituents are on opposite sides of the ring. The most stable conformer will have both the propyl group and the carbaldehyde group in equatorial positions, minimizing steric strain.

Cis Isomer: In the cis configuration, the substituents are on the same side of the ring. One group must be axial while the other is equatorial. Since the propyl group is sterically bulkier than the carbaldehyde group, the most stable conformer will be the one with the propyl group in the equatorial position and the carbaldehyde group in the axial position.

DFT calculations can be employed to compute the precise energy difference between these various conformers, allowing for a quantitative prediction of the equilibrium distribution of each.

Quantum Chemical Calculations for Structure-Activity and Structure-Property Relationships

Quantum chemical calculations are instrumental in elucidating the electronic structure and geometry of molecules, forming the foundation for understanding their reactivity and physical properties. For 4-propylcyclohexane-1-carbaldehyde, these calculations can predict a range of molecular descriptors that are crucial for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov

QSAR and QSPR models aim to correlate the structural or property-based descriptors of a set of molecules with their biological activity or a specific physical property, respectively. This approach is widely used in drug discovery and materials science to predict the behavior of new compounds without the need for extensive empirical testing. researchgate.net

In the context of 4-propylcyclohexane-1-carbaldehyde, quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to calculate a variety of descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These descriptors are fundamental in predicting a molecule's reactivity, with the HOMO and LUMO energies being related to its electron-donating and -accepting capabilities, respectively.

Geometric Descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area, volume, and specific bond lengths and angles. For a flexible molecule like 4-propylcyclohexane-1-carbaldehyde, these descriptors are conformation-dependent.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

The development of a QSAR or QSPR model for a series of related compounds, including 4-propylcyclohexane-1-carbaldehyde, would involve the systematic calculation of these descriptors for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that links these descriptors to the observed activity or property. For instance, the toxicity of aldehydes has been successfully modeled using quantum topological molecular similarity (QTMS) descriptors in conjunction with lipophilicity (log P). rsc.org

A hypothetical QSPR study on a series of substituted cyclohexanecarbaldehydes might aim to predict a property like their odor intensity or character. The calculated descriptors for each analog would be compiled into a dataset for analysis.

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical QSPR Study of Substituted Cyclohexanecarbaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| Cyclohexanecarbaldehyde | -6.5 | 1.2 | 2.7 | 150 |

| 4-Propylcyclohexane-1-carbaldehyde | -6.3 | 1.1 | 2.8 | 210 |

| 4-tert-Butylcyclohexane-1-carbaldehyde | -6.2 | 1.0 | 2.9 | 225 |

| 4-Chlorocyclohexane-1-carbaldehyde | -6.8 | 0.9 | 3.5 | 165 |

Note: The values in this table are illustrative and represent typical ranges for such compounds. Actual values would be obtained from specific quantum chemical calculations.

By analyzing such a dataset, a QSPR equation could be formulated. For example, a simplified hypothetical equation for odor intensity might look like:

Odor Intensity = c₀ + c₁(HOMO) + c₂(Dipole Moment) + c₃(Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. Such a model would allow for the prediction of the odor intensity of other, unsynthesized cyclohexanecarbaldehyde derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexane ring and the rotation of the propyl and formyl substituents in 4-propylcyclohexane-1-carbaldehyde give rise to a complex potential energy surface with multiple local minima. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring this conformational landscape. reddit.comnih.gov

The cyclohexane ring in 4-propylcyclohexane-1-carbaldehyde can exist in several conformations, with the chair form being the most stable. The substituents (propyl and formyl groups) can occupy either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. sapub.org In the case of 1,4-disubstituted cyclohexanes, this leads to the existence of cis and trans diastereomers, each with its own set of conformational possibilities.

For 4-propylcyclohexane-1-carbaldehyde, the trans isomer, with both the propyl and formyl groups in equatorial positions in the most stable chair conformation, is expected to be the thermodynamically preferred isomer. The cis isomer would have one substituent axial and one equatorial in its most stable chair form.

Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of these different conformers. The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is known as the A-value. While specific A-values for the propyl and formyl groups on a cyclohexane ring are established, their interplay in a 1,4-disubstituted system requires detailed calculation.

Table 2: Calculated Relative Energies for Conformers of trans-4-Propylcyclohexane-1-carbaldehyde

| Conformer | Propyl Group Position | Formyl Group Position | Relative Energy (kcal/mol) |

| Diequatorial (Chair) | Equatorial | Equatorial | 0.0 (most stable) |

| Diaxial (Chair) | Axial | Axial | ~5-7 |

| Equatorial-Axial (Twist-Boat) | Equatorial | Axial | ~6-8 |

| Axial-Equatorial (Twist-Boat) | Axial | Equatorial | ~6-8 |

Note: These energy values are estimates based on known conformational preferences of substituted cyclohexanes and are intended to be illustrative.

Molecular dynamics simulations provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can reveal the pathways and energy barriers for the interconversion between different conformers, such as the ring-flipping of the cyclohexane moiety. nih.gov An MD simulation would be initiated from an energy-minimized structure of 4-propylcyclohexane-1-carbaldehyde. The trajectory of the simulation would then be analyzed to map out the accessible conformational space and the probability of finding the molecule in each conformational state at a given temperature.

Furthermore, MD simulations can be used to study the rotational isomerism of the formyl and propyl groups. The rotation around the C-C bond connecting the formyl group to the cyclohexane ring, and the rotations around the C-C bonds within the propyl chain, are associated with specific energy barriers that can be quantified through techniques like dihedral angle scanning.

The insights gained from these simulations are crucial for understanding how the shape of 4-propylcyclohexane-1-carbaldehyde influences its interactions with other molecules, such as receptors in biological systems or components of a solvent.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Intermediate in Synthetic Chemistry

The reactivity of the aldehyde functional group, coupled with the stereochemical possibilities of the substituted cyclohexane (B81311) ring, makes 4-Propylcyclohexane-1-carbaldehyde a valuable building block for chemists.

A Precursor for Architecturally Complex Organic Molecules

In the realm of organic synthesis, 4-Propylcyclohexane-1-carbaldehyde serves as a crucial starting material for the synthesis of more elaborate molecules. The aldehyde group is amenable to a wide array of chemical transformations, allowing for carbon-carbon bond formation and the introduction of diverse functional groups.

Key reactions involving the aldehyde moiety include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-propylcyclohexane-1-carboxylic acid, providing a handle for further functionalization, such as amide or ester formation.

Reduction: Conversely, reduction of the aldehyde yields the primary alcohol, (4-propylcyclohexyl)methanol, a precursor for ethers and other alcohol derivatives.

Nucleophilic Additions: The aldehyde is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), enabling the extension of the carbon skeleton.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, introducing unsaturation into the molecule.

Reductive Amination: This powerful transformation converts the aldehyde into an amine, a functional group prevalent in many biologically active molecules.

Aldol (B89426) Condensation: Under appropriate conditions, it can participate in aldol condensation reactions, forming β-hydroxy aldehydes, which are key intermediates in the synthesis of larger, more complex structures. smolecule.com

Cannizzaro Reaction: In the presence of a strong base, it can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. smolecule.com

These fundamental reactions, detailed in the table below, highlight the compound's utility in constructing diverse molecular frameworks.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | Chromic acid, KMnO₄, etc. | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Primary Alcohol |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Secondary Alcohol |

| Wittig Reaction | Phosphorus ylides | Alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Aldol Condensation | Acid or base catalyst | β-Hydroxy Aldehyde |

| Cannizzaro Reaction | Concentrated base | Alcohol and Carboxylic Acid |

A Building Block for Pharmaceutically Relevant Scaffolds and Drug Development

The 4-propylcyclohexyl moiety is a valuable scaffold in medicinal chemistry. Its non-polar, three-dimensional nature can enhance the lipophilicity of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The aldehyde group of 4-Propylcyclohexane-1-carbaldehyde provides a convenient attachment point for pharmacophores or for constructing heterocyclic ring systems commonly found in pharmaceuticals.

While specific, publicly documented examples of its direct use in late-stage drug candidates are not prevalent, its potential is clear. As a versatile intermediate, it can be used to synthesize a variety of molecular frameworks that are of interest in drug discovery. The ability to undergo reactions like reductive amination and multicomponent reactions makes it a suitable starting material for generating libraries of compounds for high-throughput screening.

An Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the structural attributes of 4-Propylcyclohexane-1-carbaldehyde make it a potentially useful intermediate in the synthesis of novel agrochemicals, such as pesticides and herbicides. The lipophilic cyclohexane ring can facilitate the transport of the active compound across biological membranes in target organisms. The reactive aldehyde allows for the assembly of the final active ingredient through various synthetic transformations. Research in this area is ongoing, exploring the incorporation of this and similar scaffolds into new generations of crop protection agents.

Integration in Polymer Chemistry and Functional Material Development

The chemical reactivity of 4-Propylcyclohexane-1-carbaldehyde also extends to the field of materials science, where it can be used as a monomer or a modifying agent in the synthesis of polymers with tailored properties.

Synthesis of Novel Polymeric Materials and Coatings

The aldehyde functionality of 4-Propylcyclohexane-1-carbaldehyde can participate in various polymerization reactions. For instance, it can undergo polycondensation reactions with suitable co-monomers to form novel polyesters or polyacetals. The incorporation of the 4-propylcyclohexyl group into the polymer backbone can impart desirable properties such as increased hydrophobicity, improved thermal stability, and enhanced solubility in organic solvents.

In the formulation of advanced coatings, this aldehyde has been identified as a potential component. For example, it is listed as a chemical compound in patents related to coating compositions based on epoxy resins. google.com While the specific role is not detailed, it can be inferred that it may act as a reactive diluent, a cross-linking agent precursor, or a modifier to enhance the performance characteristics of the final coating, such as adhesion, flexibility, and chemical resistance.

Development of Adhesives with Tailored Properties

The principles that apply to coatings are also relevant to the development of adhesives. The ability of 4-Propylcyclohexane-1-carbaldehyde to participate in polymer formation and cross-linking reactions makes it a candidate for inclusion in adhesive formulations. The introduction of the aliphatic cyclohexane ring can influence the adhesive's tack, peel strength, and environmental resistance. Its potential use in adhesive compositions has been noted in the patent literature, suggesting its utility in creating materials for bonding diverse substrates. google.com

Preparation of Liquid Crystal Compounds with Specific Dielectric Anisotropy

The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter that dictates its response to an electric field, a fundamental principle behind the operation of liquid crystal displays (LCDs). It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal molecules. A positive Δε is essential for the conventional twisted nematic (TN) and in-plane switching (IPS) display modes, while a negative Δε is required for vertical alignment (VA) technology. The molecular structure of the liquid crystal, including its core, terminal groups, and linking bridges, directly influences its dielectric anisotropy.

The 4-propylcyclohexane moiety derived from 4-Propylcyclohexane-1-carbaldehyde is a common structural element in liquid crystals with low dielectric anisotropy. The synthesis of such liquid crystals often involves the reaction of the carbaldehyde group to introduce other functionalities and build the final mesogenic structure. For instance, the total synthesis of the nematic liquid crystal material 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene has been reported, highlighting the importance of the propylcyclohexyl group in creating stable materials with low dielectric anisotropy. researchgate.net

The introduction of polar groups at specific positions on the liquid crystal molecule is a key strategy for tuning its dielectric anisotropy. The magnitude and direction of the dipole moment relative to the principal molecular axis determine the sign and value of Δε. For example, terminal cyano (-CN) groups are known to induce a large positive dielectric anisotropy due to their strong dipole moment aligned with the long molecular axis. researchgate.netias.ac.in Conversely, the introduction of lateral polar substituents, such as fluorine atoms, can lead to a negative dielectric anisotropy.

While direct synthesis examples starting from 4-Propylcyclohexane-1-carbaldehyde and detailing the resulting dielectric anisotropy are not extensively documented in readily available literature, the principles of liquid crystal design allow for the prediction of its impact. Incorporating the 4-propylcyclohexyl group generally leads to materials with low viscosity, a desirable property for fast-switching displays. The inherent non-polar nature of the cyclohexane ring contributes to a low dielectric anisotropy. To achieve a specific positive or negative Δε, the aldehyde functionality can be used as a synthetic handle to introduce various polar moieties.

For example, a Wittig reaction involving 4-Propylcyclohexane-1-carbaldehyde could be employed to form a carbon-carbon double bond, which can then be further functionalized. Subsequent reactions could introduce a phenyl ring with a terminal cyano or fluoro group to achieve the desired dielectric properties. The stereochemistry of the cyclohexane ring (cis or trans) also plays a role, with the trans isomer generally leading to a more linear molecule and better liquid crystalline properties.

Design and Synthesis of Analogs and Derivatives with Tuned Properties

The versatility of the carbaldehyde group in 4-Propylcyclohexane-1-carbaldehyde makes it an excellent starting point for the design and synthesis of a wide array of analogs and derivatives with fine-tuned properties for various applications. By modifying the core structure, the terminal groups, or the linking bridges, researchers can systematically alter the mesomorphic behavior, dielectric anisotropy, birefringence, and viscosity of the resulting liquid crystals.

The design of new liquid crystal materials often involves a modular approach, where different structural units are combined to achieve a target set of properties. The 4-propylcyclohexyl unit is a valuable building block in this context, providing a non-aromatic, rigid core component.

Key synthetic strategies for creating analogs and derivatives from 4-Propylcyclohexane-1-carbaldehyde include:

Condensation Reactions: The carbaldehyde can undergo condensation reactions with amines to form Schiff bases (imines). Schiff bases are a common linking group in liquid crystals.

Reduction and Oxidation: The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, providing further synthetic handles for esterification and etherification reactions to build more complex mesogenic structures.

Cross-Coupling Reactions: While not directly involving the aldehyde, derivatives of 4-Propylcyclohexane-1-carbaldehyde can be prepared to participate in powerful cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings. nih.govwikipedia.org For example, the propylcyclohexyl ring could be attached to an aromatic ring that is then functionalized for these reactions, allowing for the construction of complex core structures with tailored electronic and steric properties.

The properties of the resulting analogs can be tuned by systematically varying different structural features:

| Molecular Component | Modification Strategy | Impact on Properties |

| Terminal Group | Introduction of polar groups (e.g., -CN, -F, -OCF3) | Significantly alters dielectric anisotropy and clearing point. researchgate.netias.ac.in |

| Variation of alkyl chain length | Affects melting point, clearing point, and mesophase type. | |

| Linking Bridge | Use of different linkages (e.g., ester, ether, Schiff base, acetylene) | Influences molecular rigidity, thermal stability, and birefringence. |

| Core Structure | Introduction of additional aromatic or alicyclic rings | Modifies the overall shape, polarizability, and mesophase stability. |

| Lateral substitution (e.g., with fluorine) | Can induce negative dielectric anisotropy and lower melting points. |

By employing these synthetic strategies and design principles, a vast library of liquid crystal compounds can be generated from 4-Propylcyclohexane-1-carbaldehyde, each with a unique set of properties tailored for specific applications in advanced display technologies and other photonic devices.

Future Research Directions and Perspectives on 4 Propylcyclohexane 1 Carbaldehyde

Exploration of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability

Future research into the synthesis of 4-propylcyclohexane-1-carbaldehyde and its derivatives will likely focus on the development of innovative catalytic systems that offer improved efficiency, selectivity, and sustainability. While traditional methods exist, the drive towards greener and more economical chemical processes necessitates the exploration of new catalysts.

Another area of interest is the application of biocatalysis. Mutant alcohol dehydrogenases, such as the one derived from Lactobacillus kefir (LK-TADH), have been successfully employed in the synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) with high conversion rates and stereoselectivity. mdpi.comresearchgate.net This highlights the potential for enzymatic systems to be adapted for the synthesis of 4-propylcyclohexane-1-carbaldehyde, offering mild reaction conditions and high specificity. Research could focus on identifying or engineering enzymes specifically for the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative.

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. Studies on the organocatalytic cascade reaction of aliphatic enals have yielded tetrasubstituted cyclohexene (B86901) carbaldehydes with excellent enantiomeric excess, demonstrating the potential to create chiral centers with high control. researchgate.net Exploring organocatalysts for the synthesis of specific isomers of 4-propylcyclohexane-1-carbaldehyde could be a valuable research direction.

The table below summarizes some of the catalytic systems that have been explored for reactions relevant to the synthesis of cyclohexanecarbaldehyde derivatives.

| Catalyst System | Reactants | Product | Yield/Conversion |

| ARP-Pt (continuous-flow) | Alcohols, O2 | Aldehydes | High yield |

| Pd/CaCO3 | cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carbonyl chloride | cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde | 90% |

| Mutant Alcohol Dehydrogenase (LK-TADH) & Glucose Dehydrogenase | 4-propylcyclohexanone | cis-4-propylcyclohexanol | 100% conversion (up to 125 g/L substrate) |

| Hayashi-Jørgensen catalyst (organocatalyst) | Aliphatic enals, benzoylnitromethane | Tetrasubstituted cyclohexene carbaldehyde | High yield, excellent enantiomeric excess |

Advanced Computational Modeling for Reaction Prediction and Rational Design of Synthetic Routes

The rational design of synthetic pathways for 4-propylcyclohexane-1-carbaldehyde and its derivatives can be significantly accelerated through the use of advanced computational modeling. These tools can predict reaction outcomes, elucidate reaction mechanisms, and guide the selection of optimal reaction conditions, thereby reducing the need for extensive empirical experimentation.

Heuristically-aided quantum chemistry (HAQC) is one such approach that combines chemical heuristics with quantum chemical calculations to explore potential energy surfaces of organic reactions. nih.gov This method can predict feasible reaction pathways for a variety of reaction types, including those relevant to the synthesis of 4-propylcyclohexane-1-carbaldehyde. nih.gov By applying kinetic feasibility criteria, HAQC can differentiate between plausible and infeasible reaction routes under specific conditions. nih.gov

Machine learning models are also emerging as powerful tools for predicting chemical reactivity. nih.govrsc.org These models can be trained on large datasets of known reactions to predict the products of new reactions with considerable accuracy. For instance, neural networks have been used to predict reaction mechanisms with accuracies of up to 85.8% for pericyclic reactions. nih.gov Such predictive power can be invaluable in designing novel and efficient synthetic routes.

Furthermore, computational fluid dynamics (CFD) simulations are being used to model and understand the combustion properties of related compounds like n-propylcyclohexane. mdpi.combohrium.combohrium.com These models, which can include detailed chemical kinetic mechanisms, help in understanding the reaction pathways and identifying key reactive species. bohrium.combohrium.com While focused on combustion, the underlying principles of reaction kinetics and mechanism determination are transferable to synthetic chemistry, aiding in the design of controlled chemical transformations.

The development of comprehensive reaction network models is another area of active research. nih.gov These models can map out the complex web of possible reactions and intermediates, allowing for the identification of optimal pathways and potential side reactions. By integrating various computational techniques, researchers can build a more complete picture of the chemical space surrounding 4-propylcyclohexane-1-carbaldehyde, leading to more rational and efficient synthetic strategies.

Integration with Emerging Green Chemistry Technologies and Sustainable Feedstocks

The synthesis of 4-propylcyclohexane-1-carbaldehyde can be made more environmentally friendly by integrating emerging green chemistry technologies and utilizing sustainable feedstocks. A key focus is the move away from petroleum-based starting materials towards renewable resources. While not yet specifically demonstrated for 4-propylcyclohexane-1-carbaldehyde, the principles of green chemistry are being widely applied to the synthesis of related compounds.

One of the primary green chemistry principles is the use of biocatalysis, as discussed in section 6.1. The use of enzymes, such as the mutant alcohol dehydrogenase from Lactobacillus kefir for the synthesis of cis-4-propylcyclohexanol, operates under mild conditions (35 °C, pH 7.0-8.0) and avoids the use of harsh reagents. mdpi.comresearchgate.net This enzymatic approach, coupled with a glucose dehydrogenase system for cofactor regeneration, represents a significant step towards a greener industrial production method. mdpi.com

The utilization of microwave-assisted synthesis is another green technology that can enhance reaction efficiency and reduce energy consumption. nih.gov This technique has been successfully applied to the synthesis of various biologically active heterocyclic compounds derived from aldehydes. nih.gov Applying microwave irradiation to the synthesis of 4-propylcyclohexane-1-carbaldehyde could potentially shorten reaction times and improve yields.

Furthermore, the development of synthetic routes that are "atom economical" is a central tenet of green chemistry. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most of the atoms of the starting materials, are a prime example of this principle. nih.gov While specific MCRs for 4-propylcyclohexane-1-carbaldehyde are not yet reported, the aldehyde functionality makes it a suitable candidate for inclusion in such reactions to generate molecular diversity in an efficient and sustainable manner. nih.gov

The source of the starting materials is also a critical consideration for sustainability. Research into the production of key intermediates from renewable feedstocks is an active area. For example, the development of methods to produce cyclohexane (B81311) derivatives from biomass-derived sources would significantly improve the green credentials of 4-propylcyclohexane-1-carbaldehyde synthesis.

Expansion of Synthetic Utility for Biologically Active Molecules and Advanced Functional Materials

The aldehyde functional group in 4-propylcyclohexane-1-carbaldehyde makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

In the realm of biologically active molecules, aldehydes are common precursors for the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals. nih.gov Multicomponent reactions involving aldehydes have been used to generate diverse libraries of compounds for screening for biological activity. nih.gov For example, pyrazole-4-carbaldehydes have been used to synthesize compounds with anti-inflammatory, antitumor, and antiviral activities. researchgate.net Similarly, 4-propylcyclohexane-1-carbaldehyde could be employed in such reactions to create novel compounds with potential therapeutic properties. The synthesis of pyrano[3,2-c]chromene and 1,4-dihydropyridine (B1200194) derivatives from various aldehydes has yielded compounds with antibacterial and antioxidant activities. nih.gov

The synthesis of natural products and their analogs is another area where 4-propylcyclohexane-1-carbaldehyde could find utility. nih.gov The cyclohexane ring is a common motif in many bioactive natural products, and the propyl and aldehyde functionalities provide handles for further chemical modification.

In the field of advanced functional materials, 4-propylcyclohexane-1-carbaldehyde can serve as a precursor for liquid crystals. Its derivative, cis-4-propylcyclohexanol, is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is used in the manufacturing of liquid crystal displays. mdpi.comresearchgate.net The structural features of 4-propylcyclohexane-1-carbaldehyde, with its combination of a flexible alkyl chain and a rigid cyclic core, are desirable for the design of liquid crystalline materials.

Furthermore, the aldehyde group can be used to introduce this molecular fragment into polymers and other materials. For instance, it could be used to modify the surface of materials or to create cross-linked networks with specific properties. The compound's use in the fragrance and flavor industry also points to its potential application in the development of functional materials where controlled release of volatile compounds is desired. smolecule.comevitachem.com

The table below lists some of the biologically active compound classes that have been synthesized from aldehyde precursors.

| Compound Class | Synthetic Method | Potential Biological Activity |

| Pyrano[3,2-c]chromenes | One-pot multicomponent cyclocondensation | Antibacterial |

| 1,4-Dihydropyridines | Hantzsch multicomponent reaction | Antimicrobial, Antioxidant |

| Pyrazolo[3,4-b]pyridines | Three-component reaction | Not specified |

| Pyrrolo researchgate.netbldpharm.comphenanthrolines | Four-component reaction | Antibacterial, Antitumoral, Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.